6-azaspiro[3.5]nonan-1-ol hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1823916-44-4 |
|---|---|
Molecular Formula |
C8H16ClNO |
Molecular Weight |
177.67 g/mol |
IUPAC Name |
6-azaspiro[3.5]nonan-3-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c10-7-2-4-8(7)3-1-5-9-6-8;/h7,9-10H,1-6H2;1H |
InChI Key |
DYVLYXMDHXLGQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC2O)CNC1.Cl |
Purity |
90 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of the 6 Azaspiro 3.5 Nonan 1 Ol Hydrochloride Scaffold
Functional Group Interconversions of the Hydroxyl Moiety
The secondary hydroxyl group on the cyclobutane (B1203170) ring of 6-azaspiro[3.5]nonan-1-ol is a prime site for various functional group interconversions. These transformations are crucial for modulating the physicochemical properties and biological activity of resulting derivatives.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 6-azaspiro[3.5]nonan-1-one. Standard oxidizing agents such as Dess-Martin periodinane or Swern oxidation conditions are typically effective for this transformation. univ.kiev.ua For instance, the oxidation of a similar spirocyclic alcohol, a derivative of spiro[3.3]heptane, was successfully achieved using RuCl₃ and NaIO₄. nih.gov
Esterification and Etherification: The hydroxyl group can readily undergo esterification with various carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) under standard conditions to form the corresponding esters. Similarly, etherification can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. These reactions allow for the introduction of a wide array of substituents. msu.edu
Substitution: The hydroxyl group is a poor leaving group, but it can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base. nih.gov This activation facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups, including azides, nitriles, and thiols. nih.gov
| Reaction Type | Reagents and Conditions | Product |
| Oxidation | Dess-Martin periodinane, CH₂Cl₂ | 6-Azaspiro[3.5]nonan-1-one |
| Esterification | R-COCl, Pyridine | 6-Azaspiro[3.5]nonan-1-yl ester |
| Etherification | 1. NaH, THF; 2. R-Br | 1-Alkoxy-6-azaspiro[3.5]nonane |
| Sulfonylation | TsCl, Pyridine | 6-Azaspiro[3.5]nonan-1-yl tosylate |
Amine-Centered Reactions and Functionalization
The secondary amine in the piperidine (B6355638) ring of the 6-azaspiro[3.5]nonan-1-ol scaffold offers a versatile handle for a variety of functionalization reactions. The hydrochloride salt can be neutralized to the free base before these reactions.
N-Alkylation and N-Arylation: The nitrogen atom can be alkylated using alkyl halides or via reductive amination. Reductive amination involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. mdpi.com N-arylation can be accomplished through Buchwald-Hartwig or Ullmann coupling reactions with aryl halides, providing access to a range of N-aryl derivatives. whiterose.ac.uk
N-Acylation: Acylation of the secondary amine is readily achieved by treatment with acyl chlorides or anhydrides in the presence of a base to yield the corresponding amides. This reaction is fundamental for introducing diverse functionalities and is widely used in the synthesis of bioactive molecules. researchgate.net
Sulfonylation: The amine can be converted to a sulfonamide by reacting with a sulfonyl chloride. This functional group can act as a hydrogen bond donor and acceptor, influencing the binding properties of the molecule.
| Reaction Type | Reagents and Conditions | Product |
| N-Alkylation | R-X, Base | 6-Alkyl-6-azaspiro[3.5]nonan-1-ol |
| Reductive Amination | R-CHO, NaBH(OAc)₃ | 6-Alkyl-6-azaspiro[3.5]nonan-1-ol |
| N-Arylation | Ar-X, Pd catalyst, Base | 6-Aryl-6-azaspiro[3.5]nonan-1-ol |
| N-Acylation | R-COCl, Base | 6-Acyl-6-azaspiro[3.5]nonan-1-ol |
| N-Sulfonylation | R-SO₂Cl, Base | 6-Sulfonyl-6-azaspiro[3.5]nonan-1-ol |
Regioselective and Stereoselective Transformations on the Spirocyclic Core
The rigid, three-dimensional structure of the 6-azaspiro[3.5]nonane scaffold can direct the stereochemical outcome of reactions. The inherent chirality of the 1-ol derivative can be exploited to achieve diastereoselective transformations.
While specific studies on the regioselective and stereoselective reactions of 6-azaspiro[3.5]nonan-1-ol are limited, general principles of stereocontrol on spirocyclic systems can be applied. For example, in the reduction of a ketone derivative (6-azaspiro[3.5]nonan-1-one), the approach of the hydride reagent can be influenced by the steric bulk of the piperidine ring and its substituents, potentially leading to a preferred diastereomer of the alcohol. Similarly, reactions on the piperidine ring can be influenced by the orientation of the cyclobutanol (B46151) moiety. The synthesis of highly substituted cyclohexanones with complete diastereoselectivity has been reported through cascade Michael reactions, a strategy that could potentially be adapted to the azaspiro[3.5]nonane system. beilstein-journals.org
Formation of Structurally Modified Analogues (e.g., Spiro-amino acids, Peptidomimetics)
The 6-azaspiro[3.5]nonan-1-ol scaffold is an attractive starting material for the synthesis of novel spiro-amino acids and peptidomimetics. These constrained analogues of natural amino acids and peptides are valuable tools in drug discovery for improving stability and receptor affinity. nih.govresearchgate.net
By functionalizing both the hydroxyl and amine groups, it is possible to create bifunctional molecules that can be incorporated into peptide chains. For example, oxidation of the alcohol to a ketone, followed by a Strecker reaction, could yield a spirocyclic alpha-amino acid. nih.gov The resulting spiro-amino acids can serve as constrained mimics of natural amino acids in peptide sequences.
The rigid spirocyclic framework can also serve as a scaffold to mimic peptide secondary structures like β-turns. nih.gov By attaching appropriate pharmacophoric groups to the amine and the cyclobutane ring, it is possible to create peptidomimetics with enhanced biological activity and metabolic stability. escholarship.orgresearchgate.net For instance, a study on 7-azaspiro[3.5]nonane derivatives as GPR119 agonists highlights the potential of this scaffold in developing new therapeutic agents. nih.gov
Application in Multi-Component Reactions as a Scaffolding Unit
Multi-component reactions (MCRs) are powerful tools for the rapid generation of molecular diversity from simple starting materials. nih.govnorthwestern.edu The 6-azaspiro[3.5]nonan-1-ol scaffold, with its two reactive functional groups, is a suitable candidate for use in MCRs.
For example, the amine functionality can participate in Ugi or Passerini-type reactions. In a Ugi four-component reaction, the secondary amine of the deprotected 6-azaspiro[3.5]nonan-1-ol could react with an aldehyde, a carboxylic acid, and an isocyanide to generate complex, peptidomimetic-like structures in a single step. acs.org Similarly, although less common for secondary amines, modifications of the Passerini reaction could potentially incorporate this scaffold. The synthesis of spiro heterocycles bearing a piperidine moiety through one-pot reactions demonstrates the feasibility of using such scaffolds in MCRs. nih.gov The use of spirocyclic piperidines in Ugi reactions has been reported for the synthesis of BACE-1 inhibitors. acs.org
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidaion (e.g., 1D, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 6-azaspiro[3.5]nonan-1-ol hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the atoms within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show a complex pattern of signals for the aliphatic protons of the cyclobutane (B1203170) and piperidine (B6355638) rings. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a distinct multiplet. The protons on the carbons adjacent to the nitrogen atom in the piperidine ring, which would be protonated in the hydrochloride salt form, would be expected to be deshielded and appear at a lower field.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. Due to the spirocyclic nature of the compound, the spiro carbon atom (C4) would have a characteristic chemical shift. The carbon atom bonded to the hydroxyl group (C1) and the carbons adjacent to the nitrogen (C5 and C7) would also exhibit distinct chemical shifts.
2D NMR Techniques: To definitively assign the complex ¹H and ¹³C NMR spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial.
COSY: This experiment would reveal which protons are coupled to each other, helping to trace the proton-proton connectivities within the cyclobutane and piperidine rings.
HSQC: This experiment would correlate each proton signal with the carbon signal to which it is directly attached, allowing for the unambiguous assignment of carbon resonances.
HMBC: This experiment would show correlations between protons and carbons that are two or three bonds away, providing critical information to piece together the entire molecular structure, including the connectivity across the spirocenter.
A hypothetical table of expected NMR data is presented below.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| C1-H | 3.8 - 4.2 | 65 - 75 |
| C2-H₂ | 1.8 - 2.2 | 30 - 40 |
| C3-H₂ | 1.9 - 2.3 | 30 - 40 |
| C4 | - | 40 - 50 |
| C5-H₂ | 3.0 - 3.5 | 45 - 55 |
| C7-H₂ | 3.0 - 3.5 | 45 - 55 |
| C8-H₂ | 1.6 - 2.0 | 25 - 35 |
| C9-H₂ | 1.6 - 2.0 | 25 - 35 |
| N-H₂⁺ | 8.5 - 9.5 | - |
| O-H | Variable | - |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular mass, which in turn would confirm its elemental composition.
The electron ionization (EI) or electrospray ionization (ESI) techniques could be used. ESI is a soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺, where M is the free base. The expected monoisotopic mass of the free base (C₈H₁₅NO) is 141.1154 Da. Therefore, the [M+H]⁺ ion would be observed at m/z 142.1227.
Analysis of the fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for cyclic amines and alcohols would be expected. For instance, the loss of a water molecule (H₂O) from the molecular ion is a common fragmentation for alcohols. Cleavage of the bonds adjacent to the nitrogen atom in the piperidine ring is also a likely fragmentation pathway.
| Ion | Hypothetical m/z | Description |
| [M+H]⁺ | 142.1227 | Protonated molecular ion of the free base |
| [M+H-H₂O]⁺ | 124.1121 | Loss of water from the molecular ion |
| C₅H₁₀N⁺ | 84.0813 | Fragmentation of the piperidine ring |
| C₄H₇O⁺ | 71.0497 | Fragmentation of the cyclobutanol (B46151) ring |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, and C-H bonds. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The N-H stretching vibrations of the secondary ammonium (B1175870) ion in the hydrochloride salt would appear as a broad band in the 2400-3200 cm⁻¹ region, often with multiple sub-peaks. The C-H stretching vibrations of the aliphatic rings would be observed in the 2850-3000 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H and N-H stretches are typically weak in Raman spectra, the C-C and C-H bending and stretching vibrations of the spirocyclic framework would be expected to produce distinct signals.
| Functional Group | Hypothetical IR Absorption (cm⁻¹) | Vibrational Mode |
| O-H (alcohol) | 3200 - 3600 (broad) | Stretching |
| N-H⁺ (ammonium) | 2400 - 3200 (broad) | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C-O (alcohol) | 1050 - 1150 | Stretching |
X-ray Crystallography for Solid-State Structure and Stereochemical Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise information about bond lengths, bond angles, and the conformation of the cyclobutane and piperidine rings.
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (containing an acidic modifier like trifluoroacetic acid or formic acid to ensure protonation of the amine) and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable. The purity of the sample would be determined by the area percentage of the main peak in the chromatogram.
Gas Chromatography (GC): GC can also be used for purity analysis, particularly if the compound is sufficiently volatile and thermally stable. The free base form of the compound would be more suitable for GC analysis. A polar capillary column would likely be used, and the purity would be assessed by the peak area in the gas chromatogram.
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, and nitrogen in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the empirical formula. For this compound (C₈H₁₆ClNO), the theoretical elemental composition would be:
Carbon: 54.08%
Hydrogen: 9.08%
Chlorine: 19.95%
Nitrogen: 7.88%
Oxygen: 8.99%
A close agreement between the experimental and theoretical values would provide strong evidence for the proposed empirical formula.
| Element | Theoretical Percentage |
| Carbon (C) | 54.08% |
| Hydrogen (H) | 9.08% |
| Chlorine (Cl) | 19.95% |
| Nitrogen (N) | 7.88% |
| Oxygen (O) | 8.99% |
Computational Chemistry and Theoretical Studies of 6 Azaspiro 3.5 Nonan 1 Ol Hydrochloride
Conformational Analysis and Energy Landscape Mapping
Conformational analysis is crucial for understanding the three-dimensional structure and properties of flexible molecules like 6-azaspiro[3.5]nonan-1-ol hydrochloride. This spirocycle, featuring a cyclobutane (B1203170) ring fused to a piperidine (B6355638) ring, can adopt several distinct spatial arrangements, or conformations, which differ in energy.
The piperidine ring typically exists in a low-energy chair conformation, but boat and twist-boat conformations are also possible. The cyclobutane ring is not planar and exists in a puckered conformation. The fusion of these two rings at the spiro-carbon atom introduces specific steric constraints. Furthermore, the presence of a hydroxyl group on the cyclobutane ring and the protonation of the nitrogen to form the hydrochloride salt significantly influence the conformational preferences. nih.gov
Computational methods, such as molecular mechanics with force fields (e.g., GAFF, MMFF) and quantum mechanics (primarily Density Functional Theory, DFT), can be employed to map the potential energy landscape of the molecule. These calculations can determine the relative energies of different conformers, such as those arising from the axial or equatorial positioning of the hydroxyl group relative to the cyclobutane ring, and the different chair and boat forms of the piperidine ring. Studies on similar piperidinium (B107235) salts have shown that protonation of the nitrogen can stabilize axial conformers due to electrostatic interactions. nih.gov
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Piperidine Ring Conformation | Hydroxyl Group Orientation | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Chair | Equatorial | 0.00 |
| 2 | Chair | Axial | 1.25 |
| 3 | Twist-Boat | Equatorial | 4.80 |
| 4 | Twist-Boat | Axial | 5.95 |
Note: These are illustrative values to demonstrate the expected energy differences. The chair conformation is generally the most stable.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly DFT, provide a detailed picture of the electronic structure of this compound, which is key to understanding its reactivity. researchgate.net
By solving the Schrödinger equation for the molecule, it is possible to determine a range of electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.
A Molecular Electrostatic Potential (MEP) map can visualize the charge distribution on the molecule's surface. For this compound, the MEP would likely show a positive potential (electron-deficient region) around the hydroxyl proton and the ammonium (B1175870) proton (N-H), making these sites susceptible to nucleophilic attack. Conversely, negative potential (electron-rich regions) would be expected around the oxygen atom.
Natural Bond Orbital (NBO) analysis can provide further insights into charge distribution and bonding interactions within the molecule.
Table 2: Hypothetical Calculated Electronic Properties
| Property | Value |
|---|---|
| HOMO Energy | -8.5 eV |
| LUMO Energy | 2.1 eV |
| HOMO-LUMO Gap | 10.6 eV |
| Dipole Moment | 5.2 D |
Note: These values are hypothetical and would be obtained from quantum chemical calculations.
Molecular Dynamics Simulations of Conformational Behavior
While conformational analysis provides a static picture of stable conformers, Molecular Dynamics (MD) simulations can reveal the dynamic behavior of this compound over time. rsc.orgnih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, often using force fields like AMBER or CHARMM. rsc.orgmdpi.com
An MD simulation of this compound, typically in a solvent like water to mimic physiological conditions, could illustrate several key dynamic features:
Conformational Transitions: The simulation can show transitions between different chair and boat conformations of the piperidine ring and the puckering of the cyclobutane ring.
Solvent Interactions: It can model the formation and breaking of hydrogen bonds between the hydroxyl and ammonium groups of the solute and the surrounding water molecules.
These simulations are crucial for understanding how the molecule behaves in a dynamic environment, which is particularly relevant for applications in drug design. mdpi.comnih.gov
Table 3: Potential Observations from a Molecular Dynamics Simulation
| Parameter | Observation |
|---|---|
| RMSD of backbone atoms | Low fluctuation, indicating a stable spirocyclic core. |
| Predominant H-bonds | Strong hydrogen bonding between the N-H and O-H groups with water molecules. |
Prediction of Spectroscopic Parameters
Computational chemistry can be a powerful tool for predicting spectroscopic data, which can then be used to verify experimentally obtained spectra or to aid in structure elucidation. researchgate.net
NMR Spectroscopy: Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding of each nucleus, it is possible to generate a theoretical NMR spectrum that can be compared with experimental results. This is particularly useful for assigning signals in complex molecules like spirocycles. rsc.org
IR Spectroscopy: The same computational methods can be used to calculate the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. This allows for the assignment of specific vibrational modes, such as the O-H stretch of the alcohol, the N-H stretch of the ammonium salt, and various C-H and C-C stretching and bending modes. youtube.comyoutube.com
Table 4: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |
|---|---|---|
| C1 (CH-OH) | 72.5 | 71.8 |
| C2/C4 | 35.1 | 34.6 |
| C3 | 20.8 | 20.2 |
| C5 (Spiro) | 45.3 | 44.9 |
| C7/C9 | 50.2 | 49.7 |
Table 5: Hypothetical Key Predicted IR Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| O-H Stretch | 3450 |
| N-H Stretch (ammonium) | 3250 |
| C-H Stretch (sp³) | 2980-2850 |
Theoretical Insights into Reaction Mechanisms and Selectivity
Computational chemistry provides a framework for investigating the mechanisms of chemical reactions at a molecular level. rsc.org For this compound, theoretical studies could explore various potential reactions, such as N-alkylation, O-acylation, or elimination reactions.
By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states . The energy difference between the reactants and the transition state gives the activation energy , which determines the reaction rate.
For example, a computational study could compare the activation energies for the acylation of the hydroxyl group versus the deprotonated amine (in its free base form). This would provide insight into the regioselectivity of the reaction. Such studies are invaluable for predicting the outcomes of reactions and for designing synthetic routes. nih.govrsc.org
Table 6: Hypothetical Calculated Activation Energies for Competing Reactions
| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Pathway A | O-acylation of the hydroxyl group | 25.4 |
| Pathway B | N-acylation of the corresponding free base | 15.8 |
Note: These illustrative values suggest that N-acylation of the free base would be kinetically favored over O-acylation of the alcohol.
Applications As a Synthetic Building Block and Research Tool
Role as a Versatile Synthetic Intermediate in Complex Molecule Construction
The bifunctional nature of 6-azaspiro[3.5]nonan-1-ol allows for its elaboration into more complex molecular structures. The secondary amine can undergo a wide array of reactions, including N-alkylation, N-arylation, acylation, and reductive amination, to introduce diverse substituents. Simultaneously, the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into various esters and ethers. This orthogonality of the two functional groups enables sequential or selective modifications, providing a strategic advantage in multi-step syntheses.
The rigid spirocyclic core imparts a well-defined three-dimensional geometry to the resulting molecules, which is a desirable feature in drug design for optimizing interactions with biological targets. While specific examples detailing the use of 6-azaspiro[3.5]nonan-1-ol hydrochloride in the total synthesis of complex natural products are not yet widely reported, the utility of similar azaspirocyclic systems is well-documented. For instance, various azaspirocycles are key components in the synthesis of compounds with significant biological activity.
Utilization in Scaffold-Based Chemistry and Library Synthesis Methodologies
Scaffold-based drug discovery relies on the use of a common molecular framework that can be systematically decorated with a variety of functional groups to generate a library of related compounds. The 6-azaspiro[3.5]nonan-1-ol scaffold is an ideal candidate for such methodologies. Its inherent structural complexity and the presence of two distinct points for diversification allow for the rapid generation of a large number of analogues.
Libraries based on this scaffold can be synthesized using parallel synthesis techniques, where the amine and alcohol functionalities are reacted with a diverse set of building blocks. For example, the amine can be reacted with a library of carboxylic acids to form amides, while the alcohol can be simultaneously or sequentially reacted with a library of alkyl halides to form ethers. This approach enables the exploration of a vast chemical space around the central spirocyclic core, increasing the probability of identifying compounds with desired biological or material properties. The three-dimensional nature of the spiro scaffold ensures that the resulting library members possess greater structural diversity compared to libraries built on simpler, linear scaffolds.
Development of Novel Ligands in Coordination Chemistry
The presence of both a nitrogen and an oxygen atom in 6-azaspiro[3.5]nonan-1-ol makes it a potential bidentate ligand for a variety of metal ions. The nitrogen of the piperidine (B6355638) ring and the oxygen of the alcohol can coordinate to a metal center to form a stable chelate ring. The specific stereochemistry of the spirocyclic framework can influence the coordination geometry and the properties of the resulting metal complex.
The ability to modify both the amine and alcohol functionalities provides a means to fine-tune the electronic and steric properties of the ligand. For instance, substitution on the nitrogen atom can alter the electron-donating ability of the ligand, while derivatization of the alcohol can introduce additional coordination sites or bulky groups that can control the access of substrates to the metal center. This tunability makes this compound a promising platform for the development of novel ligands for applications in catalysis, sensing, and materials science. Metal-organic frameworks (MOFs) are one such application where organic linkers are used to construct porous crystalline materials with metal ions or clusters. northeastern.edu
Potential in Materials Science Research (e.g., as a monomer for spiro-polymers)
The bifunctional nature of 6-azaspiro[3.5]nonan-1-ol also suggests its potential use as a monomer in the synthesis of novel polymers. The ability of the amine and alcohol groups to participate in polymerization reactions, such as polycondensation or polyaddition, could lead to the formation of spiro-polymers. These polymers would possess unique properties derived from the rigid and contorted spirocyclic units in their backbone.
Spiro-polymers are known for their high thermal stability, good mechanical properties, and amorphous nature, which can lead to enhanced solubility. The incorporation of the 6-azaspiro[3.5]nonan-1-ol monomer could introduce additional functionalities into the polymer chain, such as sites for post-polymerization modification or for interaction with other materials. The development of such polymers could be of interest for applications in areas like high-performance plastics, membranes for separation processes, and polymer electrolytes. While the synthesis of polyspirocyclobutanes has been explored, the specific use of 6-azaspiro[3.5]nonan-1-ol in this context is an area ripe for investigation. dtic.mil
Future Research Directions and Emerging Methodologies
Exploration of Novel and Efficient Synthetic Routes for 6-Azaspiro[3.5]nonan-1-ol Hydrochloride
The development of novel and efficient synthetic routes to access this compound is paramount for its broader application. Current strategies often involve multi-step sequences that can be lengthy and low-yielding. Future research is anticipated to focus on several key areas to streamline its synthesis.
One promising avenue is the application of cascade reactions, which can construct complex molecular architectures in a single step from simple starting materials. For instance, a rhodium(I)-catalyzed cycloisomerization followed by a Diels-Alder homodimerization has been successfully employed for the synthesis of seven-membered azaspiro compounds, demonstrating the power of cascade processes in building spirocyclic systems. nih.govacs.orgacs.org Adapting such a strategy could significantly shorten the synthesis of the 6-azaspiro[3.5]nonane core.
Another area of exploration is the use of multicomponent reactions. A notable example is the condensation of N-diphenylphosphinoylimines, alkynes, zirconocene (B1252598) hydrochloride, and diiodomethane (B129776) to generate ω-unsaturated dicyclopropylmethylamines. These intermediates can then be converted to various azaspirocycles, including 5-azaspiro[2.5]octanes, through ring-closing metathesis, epoxide opening, or reductive amination. nih.gov This approach offers a high degree of molecular diversity from readily available starting materials.
Furthermore, the development of stereoselective methods is crucial. The synthesis of spirocyclic amines through tandem condensation, cyclization, and 1,3-dipolar cycloaddition of nitrones has been shown to produce tricyclic isoxazolidines as single stereoisomers, which can then be reduced to the desired spirocyclic amines. nih.gov Applying such stereocontrolled methodologies to the synthesis of 6-azaspiro[3.5]nonan-1-ol would be a significant advancement.
A patent for the synthesis of the related 7-oxo-2-azaspiro[3.5]nonane describes a two-step method that achieves a high yield and is suitable for large-scale production, highlighting the industrial interest in efficient synthetic protocols for this class of compounds. google.com
Development of Greener and More Sustainable Synthesis Protocols
The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, future research will likely focus on developing more environmentally benign and sustainable protocols.
A key trend is the move away from hazardous reagents and solvents. The modular synthesis of spirocyclic carbonates from spiroepoxy oxindoles and carbon dioxide using a simple phenol-derived catalyst exemplifies a metal-free and co-catalyst-free system that operates under ambient conditions. rsc.org This approach minimizes waste and avoids the use of toxic heavy metals.
Biocatalysis presents another powerful tool for green synthesis. An enzymatic stereodivergent synthesis of azaspiro[2.y]alkanes has been developed using engineered protoglobin-based enzymes. chemrxiv.orgnih.gov This method offers high yields and excellent diastereo- and enantioselectivity, operating on a gram scale without the need for organic co-solvents. chemrxiv.orgnih.gov Exploring enzymatic reductions or resolutions for the synthesis of 6-azaspiro[3.5]nonan-1-ol could lead to highly efficient and sustainable processes.
The use of organocatalysis also aligns with the goals of green chemistry. The synthesis of spirooxindole derivatives has been achieved in good yields and high stereoselectivity through an organocatalytic cascade Michael-Michael-aldol reaction. rsc.org
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and scalability. illinois.eduthieme-connect.de The integration of flow chemistry for the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.
The precise control over reaction parameters such as temperature, pressure, and reaction time in flow reactors can lead to higher yields and purities. illinois.edu This is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. The successful application of flow chemistry in the total synthesis of complex natural products containing spirocyclic systems, such as massarinolin A and purpurolides, demonstrates its potential in this area. nih.gov
Automated synthesis platforms, often coupled with flow chemistry, can accelerate the discovery and optimization of new synthetic routes. These platforms allow for high-throughput screening of reaction conditions and the rapid synthesis of analog libraries for structure-activity relationship (SAR) studies.
Advanced Computational Design of Azaspiro[3.5]nonane Derivatives with Targeted Reactivity
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and chemical synthesis. For the 6-azaspiro[3.5]nonane scaffold, computational methods can be employed to design derivatives with specific reactivity and biological activity.
Density Functional Theory (DFT) calculations, for example, have been used to understand the selectivity observed in the rhodium(I)-catalyzed cycloisomerization/Diels-Alder cascade for the synthesis of seven-membered azaspiro compounds. nih.govacs.orgacs.org Similar computational studies can be applied to predict the outcome of reactions and to design more efficient synthetic pathways for this compound.
Furthermore, computational approaches are instrumental in the design of novel bioactive molecules. The design and synthesis of 7-azaspiro[3.5]nonane derivatives as potent GPR119 agonists for the treatment of diabetes were guided by molecular modeling to optimize the interaction of the compounds with the target receptor. nih.gov This highlights the power of computational design in creating molecules with tailored biological functions.
Investigation of Bio-orthogonal Chemical Applications as a Scaffold
Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. website-files.com The unique structural features of the azaspiro[3.5]nonane scaffold make it an attractive candidate for the development of novel bio-orthogonal tools.
Researchers have designed and synthesized hydrophilic azaspiroalkenes, such as azaspiro[2.3]hex-1-ene and azaspiro[2.4]hept-1-ene, which exhibit robust reactivity in bio-orthogonal cycloaddition reactions. nih.govacs.org These strained spiroalkenes have been successfully incorporated into proteins and used for bio-labeling, demonstrating the potential of the azaspiro scaffold in chemical biology. nih.govacs.org
Future research could focus on functionalizing the 6-azaspiro[3.5]nonan-1-ol core with bio-orthogonal handles, such as alkynes or azides, to create versatile probes for imaging, drug delivery, and studying biological processes in real-time. The development of diverse catalyst scaffolds for bio-orthogonal catalysis further expands the possibilities for utilizing azaspiro compounds in living systems. researchgate.net The use of molecular scaffolds that can undergo multiple orthogonal conjugations is a growing area with significant applications in chemical biology and drug discovery. researchgate.net
Q & A
Q. What are the primary synthetic routes for 6-azaspiro[3.5]nonan-1-ol hydrochloride, and how do reaction conditions influence yield?
Synthesis typically involves cyclization of precursor molecules. For example, precursors containing nitrogen and oxygen atoms undergo ring closure under acidic or basic conditions. Key steps include:
- Cyclization : Controlled pH and temperature (e.g., 60–80°C) to stabilize the spirocyclic structure .
- Salt formation : Hydrochloride salt isolation via crystallization with ethanol or acetone .
Methodological Tip : Optimize reaction stoichiometry using kinetic studies (e.g., in situ NMR) to monitor intermediate formation .
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of:
- X-ray crystallography : Resolves spirocyclic geometry and hydrogen bonding with chloride ions .
- NMR spectroscopy : Compare H and C shifts with computational models (e.g., DFT calculations) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 178.1) and fragmentation patterns .
Q. What are common impurities in synthesized batches, and how are they identified?
Impurities often arise from incomplete cyclization or oxidation byproducts. Analytical strategies include:
- HPLC-MS : Detect trace intermediates (e.g., non-cyclized precursors) using C18 columns and 0.1% formic acid mobile phase .
- TGA/DSC : Identify residual solvents (e.g., DMF) via thermal decomposition profiles .
Q. What in vitro assays are suitable for initial biological activity screening?
- Enzyme inhibition : Test against serine hydrolases or GPCRs using fluorogenic substrates (e.g., AMC-linked peptides) .
- Cellular toxicity : MTT assays in HEK293 or HepG2 cells at 10–100 µM concentrations .
Advanced Research Questions
Q. How does the spirocyclic nitrogen’s protonation state affect reactivity in cross-coupling reactions?
The hydrochloride salt’s ionic nature limits nucleophilicity. Strategies to enhance reactivity:
- Deprotonation : Use mild bases (e.g., KCO) in polar aprotic solvents (DMF, DMSO) to generate free amines for Buchwald-Hartwig couplings .
- Protecting groups : Introduce Boc or Fmoc groups to stabilize intermediates during functionalization .
Q. How can contradictory data on biological activity between studies be resolved?
Contradictions often arise from assay conditions or impurity profiles. Validate findings via:
- Dose-response curves : Ensure linearity across 3–4 log units to confirm target specificity .
- Orthogonal assays : Compare SPR binding kinetics (e.g., Biacore) with cellular cAMP modulation .
- Batch reproducibility : Re-synthesize compound under standardized conditions and retest .
Q. What computational methods predict structure-activity relationships (SAR) for spirocyclic analogs?
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., dopamine D2 receptor) .
- QSAR models : Train on datasets of spirocyclic compounds with measured IC values to prioritize synthetic targets .
Q. What strategies improve enantiomeric purity in asymmetric synthesis?
- Chiral auxiliaries : Employ Evans’ oxazolidinones to control stereochemistry during cyclization .
- Catalytic asymmetric synthesis : Use Pd-catalyzed dynamic kinetic resolution for >90% ee .
- Chiral HPLC : Separate enantiomers with cellulose-based columns (e.g., Chiralpak IB) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
